N-(8-propoxyquinolin-5-yl)furan-2-carboxamide
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Overview
Description
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of N-(8-propoxyquinolin-5-yl)furan-2-carboxamide typically involves the reaction of 8-propoxyquinoline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as HATU and N,N-diisopropylethylamine in a suitable solvent like dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of the p53-p21 pathway . This leads to cell cycle arrest and subsequent cell death. The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis .
Comparison with Similar Compounds
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(furan-2-ylmethyl)furan-2-carboxamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific applications.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with applications in material science and pharmaceuticals.
The uniqueness of this compound lies in its combination of the quinoline and furan moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16N2O3/c1-2-10-21-14-8-7-13(12-5-3-9-18-16(12)14)19-17(20)15-6-4-11-22-15/h3-9,11H,2,10H2,1H3,(H,19,20) |
InChI Key |
UAXRFXVRHQSMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2 |
Origin of Product |
United States |
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